molecular formula C19H30N2O2 B2987326 N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide CAS No. 946326-56-3

N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2987326
CAS No.: 946326-56-3
M. Wt: 318.461
InChI Key: UOKULILRCWNDRQ-UHFFFAOYSA-N
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Description

N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H30N2O2 and its molecular weight is 318.461. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antioxidant Activities

Secondary metabolites from the endophytic fungus Botryosphaeria dothidea, isolated from white cedar (Melia azedarach L.), have been investigated for their antimicrobial, antioxidant, and cytotoxic activities. Although the specific compound N-((1-isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenyl)propanamide is not directly mentioned, related metabolites, including α-pyridone and ceramide derivatives, were found to significantly inhibit the growth of Bacillus subtilis and Staphylococcus aureus. These compounds also displayed potent antifungal activity against the plant pathogen Alternaria solani and showed notable DPPH radical scavenging activities, indicating their potential in antimicrobial and antioxidant applications (Jian Xiao et al., 2014).

Cytotoxicity Against Cancer Cells

The synthesis of polyfunctionalized piperidone oxime ethers, including derivatives with isopropyl substituents similar to the structure of interest, has been evaluated for cytotoxicity against the HeLa cell line (human cervical carcinoma). These studies suggest that modifications on the piperidone framework can lead to compounds with promising anticancer activity, providing a basis for further exploration of this compound in cancer research (P. Parthiban et al., 2011).

Pharmacokinetic Studies

In the context of pharmacokinetics and metabolism, the study of similar compounds, such as TZT-1027 (a cytotoxic dolastatin 10 derivative), offers insights into the absorption, distribution, metabolism, and elimination (ADME) characteristics that could be relevant for this compound. These studies reveal low clearance, moderate distribution, and extensive metabolism, suggesting potential considerations for the pharmacokinetic profile of related compounds (Milly E. de Jonge et al., 2005).

Selective Receptor Binding

Research into N-substituted derivatives of piperidines for selective sigma(1) receptor affinity indicates that structural modifications, such as those found in this compound, can lead to compounds with high potency and selectivity. This selectivity has implications for the development of therapeutic agents targeting specific receptors, demonstrating the broader applicability of such compounds in medicinal chemistry (F. Berardi et al., 2005).

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-15(2)21-12-10-17(11-13-21)14-20-19(22)9-6-16-4-7-18(23-3)8-5-16/h4-5,7-8,15,17H,6,9-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOKULILRCWNDRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)CCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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